4-(4-Fluorophenyl)butan-2-ol
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Overview
Description
4-(4-Fluorophenyl)butan-2-ol is an organic compound with the molecular formula C10H13FO It is a secondary alcohol with a fluorine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)butan-2-ol can be achieved through several methods. One common approach involves the reduction of 4-(4-Fluorophenyl)butan-2-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-(4-Fluorophenyl)butan-2-one. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas pressure. The reaction conditions are optimized to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(4-Fluorophenyl)butan-2-one using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: Further reduction of the compound can yield 4-(4-Fluorophenyl)butane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in ether.
Major Products
Oxidation: 4-(4-Fluorophenyl)butan-2-one.
Reduction: 4-(4-Fluorophenyl)butane.
Substitution: 4-(4-Fluorophenyl)butyl chloride or 4-(4-Fluorophenyl)butyl bromide.
Scientific Research Applications
4-(4-Fluorophenyl)butan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. These properties contribute to its potential therapeutic effects, such as modulation of neurotransmitter systems in the brain .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)butan-1-ol: Similar structure but with the hydroxyl group at the terminal position.
4-(4-Chlorophenyl)butan-2-ol: Similar structure but with a chlorine atom instead of fluorine.
4-(4-Methylphenyl)butan-2-ol: Similar structure but with a methyl group instead of fluorine.
Uniqueness
4-(4-Fluorophenyl)butan-2-ol is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for drug development and other applications .
Properties
IUPAC Name |
4-(4-fluorophenyl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8,12H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBISZHZIVHQJGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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